5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique structure that incorporates three methoxy groups attached to a dihydronaphthalene core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It is classified under the category of naphthalene derivatives, which are known for their diverse biological activities and utility in various chemical reactions.
The compound's chemical formula is , with a molecular weight of approximately 236.26 g/mol. Its CAS number is 20875-63-2, which serves as a unique identifier for chemical substances. The structural classification places it within the broader category of polyphenolic compounds, particularly those with methoxy substituents, which often exhibit interesting pharmacological properties.
The synthesis of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several synthetic steps starting from simpler aromatic compounds. A common approach includes:
Optimizing reaction conditions such as temperature, pressure, and catalyst choice can significantly enhance yield and purity during synthesis .
The molecular structure of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one can be represented by the following data:
COC1=C(C(=C2CCCC(=O)C2=C1)OC)OCThe presence of three methoxy groups significantly influences both the physical properties and reactivity of the compound .
5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate various biological pathways leading to potential therapeutic effects. The precise mechanism often depends on the context in which the compound is used and its structural attributes that influence binding affinity and specificity .
The physical properties of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one include:
| Property | Value |
|---|---|
| CAS Number | 20875-63-2 |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to undergo substitution reactions .
5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one has several notable applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and potential biomedical applications, making it a subject of ongoing research interest.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3